molecular formula C15H16O4 B1618501 4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one CAS No. 314742-55-7

4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B1618501
CAS No.: 314742-55-7
M. Wt: 260.28 g/mol
InChI Key: KQNCVNIFIPRSBQ-UHFFFAOYSA-N
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Description

4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one is an organic compound belonging to the class of chromen-2-ones It is characterized by its unique structure, which includes an ethyl group at the 4th position, a methyl group at the 7th position, and a 2-oxopropoxy group at the 5th position of the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-7-methyl-2H-chromen-2-one and 2-oxopropyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The 2-oxopropyl group is introduced to the chromen-2-one core through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Large-scale batch reactors are used to carry out the synthesis in a controlled environment.

    Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction control, scalability, and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives of the chromen-2-one core.

    Reduction: Reduced forms of the original compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins.

    Pathways: Modulating biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one can be compared with other similar compounds, such as:

    4-ethyl-7-methyl-2H-chromen-2-one: Lacks the 2-oxopropoxy group.

    7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one: Lacks the ethyl group at the 4th position.

    4-ethyl-5-(2-oxopropoxy)-2H-chromen-2-one: Lacks the methyl group at the 7th position.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-ethyl-7-methyl-5-(2-oxopropoxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-4-11-7-14(17)19-13-6-9(2)5-12(15(11)13)18-8-10(3)16/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNCVNIFIPRSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359033
Record name 4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314742-55-7
Record name 4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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